N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a cyclopropanecarboxamide group attached to a thiadiazole ring, which is further substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate. The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction using cyclopropanecarboxylic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and cyclopropane moieties.
Biology: It may serve as a probe for studying the biological activity of thiadiazole-containing compounds, which are known to exhibit various pharmacological properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The dimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the cyclopropanecarboxamide group could contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE: This compound shares the dimethoxyphenyl group but differs in the presence of an ethoxybenzamide moiety instead of the thiadiazole and cyclopropanecarboxamide groups.
N-(2,5-DIMETHOXYPHENYL)-2-((4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL)ACETAMIDE: This compound features a similar dimethoxyphenyl group and a sulfur-containing moiety but differs in the presence of a pyrimidinyl group.
Uniqueness
N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a thiadiazole ring, a dimethoxyphenyl group, and a cyclopropanecarboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-23-10-5-6-12(24-2)11(7-10)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICKAUEUGINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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